4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
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Overview
Description
4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a chemical compound with a complex structure that includes a cyano group, a hydroxyethoxy group, and a cyclopentylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves the reaction of a substituted benzamide with a cyano group and a hydroxyethoxy group. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvent at room temperature or with stirring at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group would yield a carbonyl compound, while reduction of the cyano group would yield an amine derivative.
Scientific Research Applications
4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyethoxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biological Activity
4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a complex organic compound characterized by its unique structural elements, which include a cyano group, a hydroxyethoxy group, and a cyclopentylmethyl group linked to a benzamide structure. The molecular formula is C15H18N2O2, with a molecular weight of approximately 288.347 g/mol. This compound has garnered interest in biological research due to its potential interactions with various molecular targets, leading to significant biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group may participate in nucleophilic addition reactions, while the hydroxyethoxy group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme and receptor activity, influencing various biochemical pathways.
Potential Mechanisms Include:
- Nucleophilic Addition: The cyano group can react with electrophiles, potentially influencing enzyme activity.
- Hydrogen Bonding: The hydroxyethoxy group may facilitate interactions with proteins and nucleic acids, affecting their structure and function.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Activity: Preliminary studies suggest that the compound could protect cells from oxidative stress.
- Neuroprotective Effects: Similar compounds have shown promise in protecting neuronal cells from damage induced by reactive oxygen species (ROS).
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, such as histone deacetylases (HDACs), which are targets for neurodegenerative diseases.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity | IC50 (nM) |
---|---|---|---|
This compound | Structure | Potential antioxidant and neuroprotective effects | N/A |
C-3 substituted phenothiazine | Structure | HDAC inhibition, promotes neurite outgrowth | 3–870 |
Sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate | Structure | Antioxidant and anti-cancer effects | N/A |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Neuroprotective Study : A study on C-3 substituted phenothiazines showed that these compounds could protect neuronal cells from H2O2-induced damage at sub-micromolar concentrations without significant cytotoxicity. This suggests that similar mechanisms might be present in this compound .
- HDAC Inhibition : Research on phenoxazine derivatives indicated that certain substitutions could enhance HDAC inhibitory activity, suggesting that structural modifications in compounds like this compound might yield similar or enhanced effects .
Properties
IUPAC Name |
4-cyano-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c17-11-13-3-5-14(6-4-13)15(20)18-12-16(21-10-9-19)7-1-2-8-16/h3-6,19H,1-2,7-10,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMWJOFHHPBCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)C#N)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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